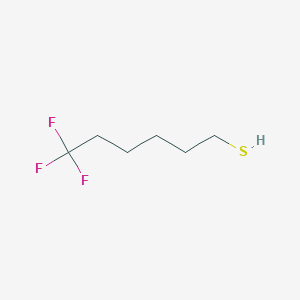

6,6,6-Trifluorohexylmercaptan

Description

6,6,6-Trifluorohexylmercaptan (CAS: 914642-05-0) is a fluorinated thiol characterized by a six-carbon alkyl chain with three fluorine atoms substituted on the terminal carbon (C6) and a sulfhydryl (-SH) functional group at the first carbon . Fluorinated thiols like this compound are of interest in organic synthesis, materials science, and pharmaceutical applications due to the electron-withdrawing effects of fluorine atoms, which modulate reactivity and stability.

Properties

IUPAC Name |

6,6,6-trifluorohexane-1-thiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F3S/c7-6(8,9)4-2-1-3-5-10/h10H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGKLEAKHGYTALD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(F)(F)F)CCS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11F3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001307829 | |

| Record name | 6,6,6-Trifluoro-1-hexanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001307829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914642-05-0 | |

| Record name | 6,6,6-Trifluoro-1-hexanethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=914642-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,6,6-Trifluoro-1-hexanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001307829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 6,6,6-trifluorohexanol with thiourea under acidic conditions to yield the desired mercaptan compound .

Industrial Production Methods

Industrial production of 6,6,6-Trifluorohexylmercaptan often employs large-scale chemical reactors where the reaction conditions such as temperature, pressure, and catalysts are optimized to achieve high yield and purity. The process may involve continuous flow reactors to ensure consistent production and quality control.

Chemical Reactions Analysis

Types of Reactions

6,6,6-Trifluorohexylmercaptan undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: Reduction reactions can convert disulfides back to thiols.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Thiols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6,6,6-Trifluorohexylmercaptan finds applications in several scientific research areas:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein interactions due to its reactive thiol group.

Medicine: Investigated for its potential in drug development, particularly in designing enzyme inhibitors.

Mechanism of Action

The mechanism of action of 6,6,6-Trifluorohexylmercaptan involves its interaction with molecular targets through its thiol group, which can form covalent bonds with electrophilic centers in proteins and enzymes. This interaction can inhibit enzyme activity or alter protein function, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Comparison with Similar Compounds

5,5,5-Trifluoropentylmercaptan

The closest structural analog is 5,5,5-Trifluoropentylmercaptan (CAS: 914642-04-9), which features a five-carbon chain with trifluoro substitution on the terminal carbon (C5) and a molecular formula of C₅H₉F₃S . Key differences include:

| Property | 6,6,6-Trifluorohexylmercaptan | 5,5,5-Trifluoropentylmercaptan |

|---|---|---|

| CAS Number | 914642-05-0 | 914642-04-9 |

| Carbon Chain Length | C6 | C5 |

| Molecular Formula | C₆H₁₁F₃S | C₅H₉F₃S |

| Molecular Weight | ~164.2 g/mol* | ~150.1 g/mol* |

| Fluorine Substitution | Terminal C6 | Terminal C5 |

*Calculated based on inferred formulas.

Structural and Functional Differences

Shorter chains, as in 5,5,5-Trifluoropentylmercaptan, may confer higher volatility and lower viscosity.

Electron-Withdrawing Effects :

- Both compounds exhibit strong electronegativity due to trifluoro substitution, which stabilizes the thiol group against oxidation. However, the hexyl derivative’s extended alkyl chain could slightly attenuate this effect compared to the pentyl analog.

Reactivity :

- The -SH group in both compounds enables nucleophilic reactions (e.g., forming disulfides or metal thiolates). The hexyl chain’s steric bulk may reduce reaction rates in sterically hindered environments compared to the pentyl derivative.

Biological Activity

Chemical Structure and Properties

6,6,6-Trifluorohexylmercaptan has the following chemical structure:

- Molecular Formula : CHFS

- Molecular Weight : 196.22 g/mol

The trifluoromethyl group contributes to its unique properties, influencing its biological interactions.

Antimicrobial Properties

Research on similar thiol compounds suggests that 6,6,6-Trifluorohexylmercaptan may exhibit significant antimicrobial activity. Thiols are known for their ability to disrupt microbial membranes and interfere with metabolic processes.

- Mechanism of Action : Thiols can form disulfide bonds with proteins, leading to denaturation and loss of function in microbial cells.

- Potential Targets : Gram-positive and Gram-negative bacteria, as well as fungi.

Anti-inflammatory Effects

Thiol compounds often exhibit anti-inflammatory properties by modulating oxidative stress and inflammatory mediators.

- Research Findings :

- Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines in vitro.

- The ability to scavenge free radicals may contribute to reduced inflammation.

Summary of Biological Activities

| Biological Activity | Mechanism | References |

|---|---|---|

| Antimicrobial | Disruption of microbial membranes | |

| Cytotoxicity | Induction of apoptosis in cancer cells | |

| Anti-inflammatory | Modulation of oxidative stress |

In Vitro Studies

Recent studies have focused on the synthesis and evaluation of thiol derivatives:

- Synthesis : Various methods have been employed to synthesize thiol derivatives with enhanced biological activity.

- Evaluation : In vitro assays demonstrate that certain derivatives exhibit potent antimicrobial and cytotoxic effects against specific cell lines.

In Vivo Studies

Although direct studies on 6,6,6-Trifluorohexylmercaptan are sparse, analogous compounds have undergone in vivo testing:

- Animal Models : Studies involving murine models indicate potential therapeutic benefits in reducing tumor growth and inflammation.

- Safety Profile : Preliminary assessments suggest a favorable safety profile with minimal adverse effects at therapeutic doses.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.